molecular formula C24H26O9 B1681200 T-1095A CAS No. 209746-56-5

T-1095A

货号: B1681200
CAS 编号: 209746-56-5
分子量: 458.5 g/mol
InChI 键: GMYFQAHYWIYNES-PFKOEMKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-1095A is an active metabolite of this compound and T-1095 are synthetic agents derived from phlorizin, a specific inhibitor of Na+-glucose cotransporters (SGLTs). Unlike phlorizin, T-1095 is absorbed into the circulation via oral administration, is metabolized to the active form, this compound, and suppresses the activity of SGLTs in the kidney. T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes.

科学研究应用

Diabetes Management

T-1095A has been extensively studied for its role in managing diabetes. Research indicates that chronic administration of T-1095 (which metabolizes to this compound) significantly lowers blood glucose and glycosylated hemoglobin (HbA1c) levels in various animal models:

  • Streptozotocin-Induced Diabetic Rats : Long-term treatment with T-1095 resulted in improved hyperglycemia and reduced kidney weight associated with diabetes complications .
  • Goto-Kakizaki Rats : Sustained treatment prevented diabetic neuropathy and improved overall glucose intolerance .

Cardiovascular Effects

Recent studies have raised concerns regarding the cardiovascular safety profile of this compound. In a post-myocardial infarction model, T-1095 was found to exacerbate cardiac dysfunction, leading to worsened systolic and diastolic function compared to controls . This suggests that while this compound may be beneficial for glucose control, caution is warranted regarding its use in patients with existing cardiovascular conditions.

Case Study 1: Efficacy in Diabetic Models

In a study involving streptozotocin-induced diabetic rats, administration of T-1095 at varying doses demonstrated a dose-dependent reduction in blood glucose levels and HbA1c. The treatment also mitigated the development of renal complications associated with diabetes, such as microalbuminuria .

Case Study 2: Cardiovascular Implications

Another significant study assessed the impact of T-1095 on cardiac function post-myocardial infarction. Results indicated that T-1095 treatment led to increased lung weights and impaired cardiac function metrics (e.g., ejection fraction), highlighting potential risks associated with its use in patients with heart disease .

Data Tables

Study Model Dosage Outcome References
Streptozotocin-Induced Diabetic RatsSTZ Rats0.03% & 0.1% (wt/wt diet)Reduced blood glucose & HbA1c; prevented renal complications ,
Goto-Kakizaki RatsGK Rats0.1% (wt/wt diet)Improved hyperglycemia; prevented neuropathy
Post-Myocardial Infarction ModelRat Model150 mg/kg/dayExacerbated cardiac dysfunction; worsened systolic function

属性

CAS 编号

209746-56-5

分子式

C24H26O9

分子量

458.5 g/mol

IUPAC 名称

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1

InChI 键

GMYFQAHYWIYNES-PFKOEMKTSA-N

SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

手性 SMILES

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

规范 SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

T-1095A, T 1095A, T1095A, J1.265.331J

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T-1095A
Reactant of Route 2
T-1095A
Reactant of Route 3
T-1095A
Reactant of Route 4
Reactant of Route 4
T-1095A
Reactant of Route 5
Reactant of Route 5
T-1095A
Reactant of Route 6
T-1095A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。